molecular formula C13H7BrCl2N2O4 B4721431 3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B4721431
M. Wt: 406.0 g/mol
InChI Key: GIYKJBHMDPKQFV-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-hydroxy-5-nitrobenzoic acid, undergoes nitration to introduce the nitro group.

    Bromination: The nitrated compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Amidation: The brominated compound reacts with 2,5-dichloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the bromine and chlorine atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,5-dichlorophenyl)benzamide
  • 2-hydroxy-5-nitrobenzamide
  • 3-bromo-2-hydroxybenzamide

Uniqueness

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry and drug development.

Properties

IUPAC Name

3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O4/c14-9-5-7(18(21)22)4-8(12(9)19)13(20)17-11-3-6(15)1-2-10(11)16/h1-5,19H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKJBHMDPKQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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